molecular formula C19H20N4O2 B2454626 N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide CAS No. 440330-31-4

N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide

Cat. No. B2454626
CAS RN: 440330-31-4
M. Wt: 336.395
InChI Key: AUQLHXLJTCXGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide” is a compound that belongs to the class of 1,2,3-benzotriazin-4(3H)-ones . These compounds are privileged heterocyclic moieties in medicinal chemistry and are key components of a wide range of pharmaceutically relevant compounds .


Synthesis Analysis

The synthesis of 1,2,3-benzotriazin-4(3H)-ones involves the diazotisation and subsequent cyclisation of 2-aminobenzamides via stable diazonium salts . This transformation is compatible with a wide range of aryl functional groups and amide substituents . The synthetic utility of this process was further demonstrated with the preparation of an α-amino acid containing 1,2,3-benzotriazin-4(3H)-one .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3-benzotriazin-4(3H)-ones are diverse. For instance, these compounds can undergo nickel-catalysed denitrogenative insertion reactions with alkenes, alkynes, and allenes . Palladium-catalysed denitrogenation and subsequent reaction with isocyanides have allowed the preparation of 3-isoindolin-1-ones .

Scientific Research Applications

Anti-Alzheimer Agents

This compound has been used in the design, synthesis, and biological evaluation of novel 4-oxobenzo[d]1,2,3-triazin-benzylpyridinum derivatives as potent anti-Alzheimer agents . These compounds have shown good inhibitory activity against acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease .

Inhibitor of Butyrylcholinesterase (BuChE)

Some derivatives of this compound have displayed low anti-BuChE activity, which could be beneficial in certain therapeutic contexts . BuChE is another enzyme that is often targeted in the treatment of Alzheimer’s disease .

Neuroprotective Activity

The compound has been observed to have significant neuroprotective activity against H2O2-induced oxidative stress . This suggests potential applications in the treatment of neurodegenerative disorders where oxidative stress plays a key role .

Halogenation Studies

In chemical research, this compound has been used in halogenation studies . For instance, 1,2,3,4-tetrahydro-4-oxobenzo[g]quinoline, a derivative of this compound, was halogenated with elementary chloride .

Synthesis of Novel Derivatives

This compound serves as a precursor in the synthesis of novel derivatives . These derivatives can have a variety of applications in medicinal chemistry and other fields .

Structure Determination Studies

The structure of the product — 1,2,3,4-tetrahydro-4-oxo-10-chlorobenzo[g]quinoline — was established by alternative synthesis . This indicates the use of this compound in structure determination studies .

properties

IUPAC Name

N-butyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-3-12-20-18(24)15-10-8-14(9-11-15)13-23-19(25)16-6-4-5-7-17(16)21-22-23/h4-11H,2-3,12-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQLHXLJTCXGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide

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